molecular formula C16H13ClOS B13102015 2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13102015
M. Wt: 288.8 g/mol
InChI Key: FOPKKJIXOLNCKE-UHFFFAOYSA-N
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Description

2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety attached to a 2-chlorophenyl-3-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with a thiol compound under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol to the aldehyde group, followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C16H13ClOS

Molecular Weight

288.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13ClOS/c17-15-8-4-3-7-14(15)16(18)10-9-12-5-1-2-6-13(12)11-19/h1-8,11H,9-10H2

InChI Key

FOPKKJIXOLNCKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC=CC=C2Cl)C=S

Origin of Product

United States

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